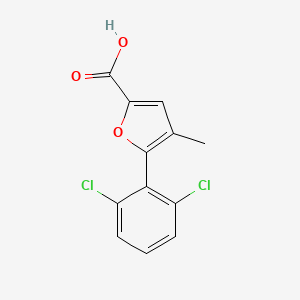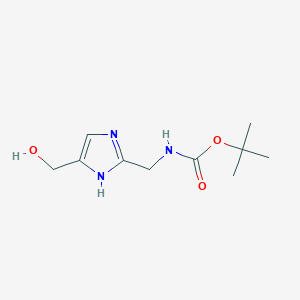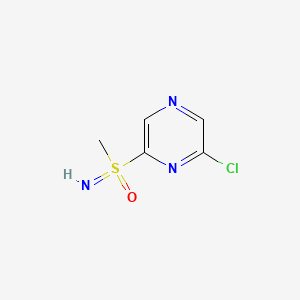![molecular formula C11H17IO2 B13457633 Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3-iodobicyclo[111]pentan-1-yl}butanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further connected to a bicyclo[111]pentane ring system with an iodine atom at the 3-position
Preparation Methods
The synthesis of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane ring system: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of the iodine atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.
Esterification: The final step involves the esterification of the butanoate chain with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can be compared with other similar compounds such as:
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: This compound has a shorter carbon chain and different reactivity due to the position of the ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.
The uniqueness of ethyl 4-{3-iodobicyclo[11
Properties
Molecular Formula |
C11H17IO2 |
|---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
ethyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanoate |
InChI |
InChI=1S/C11H17IO2/c1-2-14-9(13)4-3-5-10-6-11(12,7-10)8-10/h2-8H2,1H3 |
InChI Key |
DJXNKPKEAKVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)


![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
